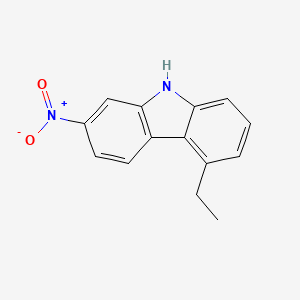

5-Ethyl-2-nitro-9h-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

5419-84-1 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

5-ethyl-2-nitro-9H-carbazole |

InChI |

InChI=1S/C14H12N2O2/c1-2-9-4-3-5-12-14(9)11-7-6-10(16(17)18)8-13(11)15-12/h3-8,15H,2H2,1H3 |

InChI Key |

BPKFPCLKVKNLEE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Ethyl 2 Nitro 9h Carbazole and Analogous Nitrocarbazoles

Established Synthetic Pathways for the Carbazole (B46965) Nucleus

The formation of the carbazole skeleton can be achieved through various synthetic routes, primarily categorized into cyclization reactions and transition-metal-catalyzed coupling reactions.

Cyclization Reactions

Cyclization reactions are a cornerstone of carbazole synthesis, offering direct pathways to the tricyclic system from acyclic or partially cyclized precursors.

The Borsche-Drechsel cyclization is a classic method for synthesizing tetrahydrocarbazoles, which can then be aromatized to carbazoles. wikipedia.orghandwiki.org This reaction involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones. wikipedia.orghandwiki.org The process typically begins with the condensation of a phenylhydrazine (B124118) with cyclohexanone to form the corresponding arylhydrazone. Subsequent treatment with acid induces a rearrangement and cyclization, similar to the Fischer indole (B1671886) synthesis, to yield a tetrahydrocarbazole. wikipedia.orghandwiki.org This intermediate is then oxidized to the fully aromatic carbazole. wikipedia.orghandwiki.orgdrugfuture.com The Borsche-Drechsel cyclization has been recognized as a powerful tool for constructing biologically active 1,2,3,4-tetrahydrocarbazoles and their aromatized carbazole counterparts. scispace.com

The Cadogan-Sundberg reaction provides another effective route to carbazoles through the reductive cyclization of o-nitrobiphenyls or related structures. nih.govwikipedia.org This reaction typically employs trivalent phosphorus reagents, such as triethyl phosphite (B83602), to deoxygenate the nitro group, which then initiates the cyclization to form the carbazole ring. wikipedia.orgresearchgate.net The reaction is considered a robust method for creating various azaheterocycles. researchgate.net Variations of this reaction have been used to synthesize complex structures like diindolocarbazoles. nih.govacs.org While traditionally requiring high temperatures, recent advancements have explored milder reaction conditions. nih.gov

| Cyclization Reaction | Starting Materials | Key Reagents | Product |

| Borsche-Drechsel Cyclization | Phenylhydrazine, Cyclohexanone | Acid catalyst (e.g., H₂SO₄), Oxidizing agent (e.g., DDQ) | Carbazole |

| Cadogan-Sundberg Reaction | o-Nitrobiphenyl | Trialkyl phosphite (e.g., P(OEt)₃) | Carbazole |

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal catalysis has emerged as a powerful and versatile tool for the synthesis of carbazoles, allowing for the construction of the carbazole skeleton through the formation of key carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com In the context of carbazole synthesis, this reaction can be employed to form the biaryl linkage necessary for subsequent cyclization or to directly construct the carbazole ring system. For instance, the coupling of appropriately substituted boronic acids and haloarenes can generate precursors for cyclization. rsc.org Furthermore, Suzuki-Miyaura catalyst-transfer polycondensation has been developed for the precise synthesis of polycarbazoles. nih.govnih.gov

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond, typically between an aryl halide and an amine, alcohol, or thiol. acs.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of N-arylcarbazoles. acs.org The classic Ullmann reaction involves the copper-promoted coupling of two molecules of an aryl halide to form a symmetric biaryl, which can be a precursor for carbazole synthesis. organic-chemistry.org Modern variations of the Ullmann-type C-N coupling reactions have been developed using various copper catalysts and ligands, often under milder conditions, and have been applied to the synthesis of carbazole alkaloids. acs.orgresearchgate.net

| Coupling Reaction | Catalyst | Reactants | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium complex | Organoboron compound, Organic halide/triflate | C-C |

| Ullmann Condensation | Copper complex | Aryl halide, Amine/Alcohol/Thiol | C-N |

Diels-Alder Reactions in Carbazole Skeleton Construction

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has also been adapted for the synthesis of the carbazole skeleton. This approach typically involves the reaction of a vinylindole derivative, acting as the diene, with a suitable dienophile. The resulting cycloadduct can then be aromatized to the carbazole. beilstein-journals.orgnih.gov This strategy has been successfully used to prepare polyfunctionalized carbazoles. beilstein-journals.orgnih.govbeilstein-archives.org The reaction can be catalyzed by acids like p-toluenesulfonic acid, and subsequent dehydrogenation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) leads to the aromatic carbazole product. beilstein-journals.orgnih.gov This methodology offers a route to complex carbazole structures with good yields. nih.gov One-pot, three-component strategies based on sequential Diels-Alder reactions have also been developed for the diastereoselective synthesis of functionalized carbazoles. rsc.org

Regioselective Functionalization Strategies

Once the carbazole nucleus is formed, the introduction of substituents at specific positions is crucial for tuning the properties of the final molecule. Regioselective functionalization strategies are therefore of great importance.

Nitration Procedures for Specific Position Introduction

Nitration is a key reaction for introducing a nitro group onto the carbazole ring, which can then serve as a handle for further transformations. The regioselectivity of nitration is highly dependent on the reaction conditions and the existing substituents on the carbazole ring. For many 3,6-unsubstituted carbazoles, nitration often occurs at the 3- and 6-positions. beilstein-journals.org However, specific conditions can be employed to achieve nitration at other positions. For instance, the nitration of certain indolocarbazoles with acetyl nitrate (B79036) at low temperatures has been shown to be regioselective, yielding the 2,8-dinitro derivative in high yield. beilstein-journals.org The use of fuming nitric acid can sometimes lead to a mixture of products. beilstein-journals.org Mild nitrating conditions, such as using dilute nitric acid in an aqueous solution of sodium dodecylsulfate, have been developed for the regioselective nitration of various aromatic compounds. rsc.org

A study on the nitration of 5,11-dihydroindolo[3,2-b]carbazoles demonstrated that the position of nitration is highly dependent on the substitution pattern. While 6,12-di(hetero)aryl-substituted derivatives undergo nitration at the C-2 and C-8 positions, 6,12-unsubstituted indolocarbazoles are nitrated at the C-6 and C-12 positions of the central benzene (B151609) ring. beilstein-journals.orgnih.gov

Alkylation Approaches for N-Position Derivatization

Alkylation of the nitrogen atom at the 9-position of the carbazole ring is a common strategy to modify the electronic properties and solubility of carbazole derivatives. Various methods have been developed for the N-alkylation of carbazoles.

A convenient method for N-alkylation involves the reaction of carbazole with alkyl halides in the presence of a base. google.com Microwave-assisted N-alkylation of carbazole in a "dry" medium, using an alkyl halide adsorbed on potassium carbonate, has been reported as a remarkably fast and high-yielding method. tandfonline.com This approach avoids the use of expensive and high-boiling point solvents. tandfonline.com Phase-transfer catalysis has also been employed for the N-alkylation of carbazoles, for example, using trialkylamines as catalysts in a two-phase system. google.com

Novel Synthetic Routes to Ethyl- and Nitro-Substituted Carbazole Derivatives

The synthesis of specifically substituted carbazoles like 5-Ethyl-2-nitro-9H-carbazole often requires multi-step strategies to control the regioselectivity of the functionalization. Direct nitration of 5-ethylcarbazole would likely lead to a mixture of isomers, making it a less desirable approach for obtaining the pure 2-nitro derivative. Therefore, modern synthetic strategies often focus on the construction of the carbazole ring from appropriately substituted precursors.

One of the most effective methods for the synthesis of carbazoles is the Cadogan reaction , which involves the reductive cyclization of o-nitrobiphenyls. researchgate.netresearchgate.net This method is particularly well-suited for the synthesis of nitrocarbazoles. A plausible and novel synthetic route to this compound would, therefore, involve the initial synthesis of a 4-ethyl-2'-nitrobiphenyl precursor, followed by a Cadogan-type cyclization.

The synthesis of the required 4-ethyl-2'-nitrobiphenyl intermediate can be achieved through a Suzuki-Miyaura cross-coupling reaction. For instance, the coupling of a 4-ethylphenylboronic acid with a 2-halonitrobenzene derivative in the presence of a palladium catalyst provides a versatile route to the biphenyl (B1667301) precursor. researchgate.netgoogle.com

Scheme 1: Proposed Synthesis of this compound

Step 1: Suzuki-Miyaura Coupling to form 4-ethyl-2'-nitrobiphenyl

4-ethylphenylboronic acid + 1-halo-2-nitrobenzene --(Pd catalyst, base)--> 4-ethyl-2'-nitrobiphenyl

Step 2: Cadogan Cyclization

4-ethyl-2'-nitrobiphenyl --(P(OEt)3 or PPh3, heat)--> this compound

Recent advancements have also explored transition metal-catalyzed C-H activation and functionalization as a powerful tool for the synthesis of functionalized carbazoles. nih.govamazonaws.com This approach can offer more atom-economical and direct routes to the desired products. For example, a directed C-H nitration of an appropriately substituted carbazole precursor could be a potential future strategy.

Furthermore, domino reactions, where multiple bond-forming events occur in a single synthetic operation, have emerged as an efficient strategy for the synthesis of complex carbazole structures. nih.gov A one-pot reaction involving the Diels-Alder reaction of a substituted indole with a suitable dienophile followed by aromatization could be adapted for the synthesis of ethyl- and nitro-substituted carbazoles. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of carbazole synthesis are highly dependent on the reaction conditions. Optimization of these parameters is crucial for developing efficient and practical synthetic protocols. Key factors that are often optimized include the choice of catalyst, solvent, base, temperature, and reaction time.

For the proposed synthesis of this compound via a Cadogan cyclization, the choice of the reducing agent and the reaction temperature are critical. Triethyl phosphite is a common reagent for this transformation, and the reaction is typically carried out at elevated temperatures. researchgate.net However, triphenylphosphine (B44618) has also been used, sometimes offering advantages in terms of avoiding N-alkylation side products. scite.ai

The optimization of a related Cadogan cyclization for the synthesis of a substituted carbazole is presented in the table below, illustrating the impact of various parameters on the reaction yield.

| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | P(OEt)3 (1.5 eq) | Toluene | 110 | 12 | 65 |

| 2 | P(OEt)3 (2.0 eq) | Toluene | 110 | 12 | 78 |

| 3 | PPh3 (1.5 eq) | o-xylene | 140 | 8 | 72 |

| 4 | PPh3 (2.0 eq) | o-xylene | 140 | 8 | 85 |

| 5 | P(OEt)3 (2.0 eq) | DMF | 153 | 6 | 81 |

In the context of the Suzuki-Miyaura coupling to form the biphenyl precursor, optimization would involve screening different palladium catalysts, ligands, bases, and solvent systems to maximize the yield and minimize side products. The table below shows a hypothetical optimization for the synthesis of a substituted nitrobiphenyl.

| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)2 (2) | PPh3 | K2CO3 | Toluene/H2O | 75 |

| 2 | Pd(PPh3)4 (2) | - | K2CO3 | Toluene/H2O | 82 |

| 3 | Pd(dppf)Cl2 (2) | - | Na2CO3 | DME/H2O | 88 |

| 4 | Pd(dppf)Cl2 (1) | - | Cs2CO3 | Dioxane/H2O | 92 |

| 5 | Pd(OAc)2 (2) | SPhos | K3PO4 | Toluene/H2O | 95 |

Green Chemistry Principles in Nitrocarbazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including nitrocarbazoles, to reduce the environmental impact of chemical processes. Key areas of focus include the use of less hazardous reagents, development of catalytic methods, and the use of alternative energy sources.

One of the primary goals of green chemistry is to replace stoichiometric reagents with catalytic alternatives. In the context of the Cadogan reaction, which traditionally uses a stoichiometric amount of a phosphine (B1218219) reagent, the development of catalytic versions is a significant advancement.

The use of alternative energy sources such as microwave irradiation can also contribute to greener synthetic protocols. nih.govresearchgate.net Microwave-assisted organic synthesis often leads to dramatically reduced reaction times, increased yields, and can sometimes be performed under solvent-free conditions, thereby reducing waste. nih.govresearchgate.net

Electrochemical methods represent another promising green approach to synthesis. nih.gov By using electricity as a "reagent," the need for chemical oxidants or reductants can be eliminated, leading to cleaner reaction profiles. rsc.org The electrosynthesis of carbazole precursors or the final cyclization step could be a future direction for the green synthesis of this compound.

A comparison of traditional versus greener approaches for a hypothetical carbazole synthesis is outlined below:

| Parameter | Traditional Method (e.g., Cadogan) | Greener Alternative |

|---|---|---|

| Reagent | Stoichiometric P(OEt)3 | Catalytic system (e.g., Pd-catalyzed C-H activation) |

| Solvent | High-boiling, potentially toxic solvents (e.g., o-dichlorobenzene) | Greener solvents (e.g., ethanol (B145695), water) or solvent-free conditions |

| Energy | Prolonged heating at high temperatures | Microwave irradiation (shorter reaction times) or ambient temperature reactions |

| Waste | Stoichiometric phosphine oxide byproduct | Reduced byproduct formation |

By embracing these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Spectroscopic Characterization and Molecular Structure Elucidation

Vibrational Spectroscopy for Functional Group Analysis (e.g., Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

For 5-Ethyl-2-nitro-9H-carbazole, the FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration of the carbazole (B46965) ring would likely appear as a sharp to broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the ethyl group would be visible in the 2850-2960 cm⁻¹ range.

Crucially, the presence of the nitro group (NO₂) would be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-N stretching vibration would also contribute to the fingerprint region of the spectrum. Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR would be essential for the unambiguous characterization of this compound.

The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons of the ethyl group and the aromatic protons on the carbazole core.

The ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The chemical shifts of the aromatic protons would be influenced by the positions of the ethyl and nitro substituents. The nitro group, being a strong electron-withdrawing group, would deshield the protons in its vicinity, causing their signals to appear at a lower field (higher ppm). The N-H proton of the carbazole would likely appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings would be significantly affected by the substituents. The carbon atom attached to the nitro group would be expected to have a downfield chemical shift. The two carbons of the ethyl group would appear in the aliphatic region of the spectrum.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides insights into its conjugation system. The UV-Vis absorption spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or dichloromethane, would be expected to show absorption bands corresponding to π-π* transitions within the conjugated carbazole ring system. The presence of the nitro group, an auxochrome, would likely cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted carbazole, extending the absorption into the visible region.

For comparison, studies on other nitro-substituted carbazoles, such as 2-nitro-3-phenyl-9H-carbazole, have shown broad absorption bands in the UV-visible region, which are attributed to the carbazole moieties. nih.gov

Emission Spectroscopy for Photophysical Properties (e.g., Fluorescence, Phosphorescence)

Emission spectroscopy, including fluorescence and phosphorescence, provides information about the excited states of a molecule and its de-excitation pathways. Many carbazole derivatives are known to be luminescent. acs.org

Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound might exhibit fluorescence. The emission spectrum would reveal the color of the emitted light. However, the presence of the nitro group can sometimes quench fluorescence due to efficient intersystem crossing to the triplet state. In such cases, phosphorescence might be observed, especially at low temperatures.

For instance, photoluminescence studies of 2-nitro-3-phenyl-9H-carbazole have shown a dominant blue-violet broad peak in its emission spectrum. nih.gov

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. To determine the PLQY of this compound, a comparative method using a standard with a known quantum yield would typically be employed. This would involve measuring the integrated emission intensity and the absorbance of both the sample and the standard at the same excitation wavelength.

Excited-State Dynamics and Lifetimes

Generally, the photophysics of carbazole derivatives involves excitation to a singlet excited state (S1), which can then relax through fluorescence, intersystem crossing to a triplet state (T1), or non-radiative decay. The presence of a nitro group, a strong electron-withdrawing group, can introduce new decay pathways and influence the rates of these processes. For many carbazole derivatives, fluorescence from the singlet excited state is observed with lifetimes in the nanosecond range. For instance, a study on various carbazole derivatives reported fluorescence lifetimes of 6-7 ns. nsf.gov

The nitro group can induce changes in the energy levels of the singlet and triplet states, potentially enhancing intersystem crossing and leading to phosphorescence. In some crystalline carbazole systems, ultralong phosphorescence at room temperature has been observed, a phenomenon sometimes attributed to the presence of isomeric impurities that can act as traps for excited state energy. rsc.org The interplay between the electron-donating carbazole core and the electron-accepting nitro group can also lead to the formation of charge-transfer states, which can have distinct excited-state lifetimes and decay mechanisms.

A summary of typical photophysical properties for related carbazole derivatives is presented in Table 1. It is important to note that these values are for different carbazole derivatives and should be considered as a general reference in the absence of specific data for this compound.

| Carbazole Derivative | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Fluorescence Lifetime (τ, ns) | Reference |

|---|---|---|---|---|

| N-phenyl-3,6-diphenylcarbazole | ~250-300, ~360-370 | ~390 | 6-7 | nsf.gov |

| N-mesityl-3,6-diphenylcarbazole | ~250-300, ~360-370 | ~390 | 6-7 | nsf.gov |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C14H12N2O2.

The fragmentation of nitroaromatic compounds under electron impact ionization often involves characteristic losses. nih.gov A common fragmentation pathway is the loss of the nitro group (NO2), which would result in a fragment ion with a mass 46 units less than the molecular ion. Another typical fragmentation is the loss of a nitro radical (•NO), leading to a fragment with a mass 30 units lower. nih.gov

The presence of the ethyl group on the carbazole ring introduces additional fragmentation possibilities. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom of the carbazole, could lead to the loss of an ethyl radical (•CH2CH3), resulting in a fragment ion with a mass 29 units less than the molecular ion.

A hypothetical fragmentation pattern for this compound is outlined in Table 2. This table is based on general fragmentation rules for nitroaromatic compounds and alkyl-substituted amines and serves as a predictive guide. libretexts.orgchemguide.co.uk

| Fragment Ion | Proposed Structure | m/z (relative to M+) |

|---|---|---|

| [M - NO2]+ | [C14H12N]+ | M - 46 |

| [M - NO]+ | [C14H12NO]+ | M - 30 |

| [M - C2H5]+ | [C12H7N2O2]+ | M - 29 |

X-ray Diffraction Analysis for Solid-State Structure and Crystallography

X-ray diffraction analysis of single crystals provides definitive information about the molecular and crystal structure of a compound, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been specifically reported, data from closely related carbazole derivatives offer significant insights into its likely solid-state conformation.

Studies on similar molecules, such as ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate and 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole, reveal key structural features. iucr.orgcsuohio.edu The carbazole ring system in these derivatives is typically found to be essentially planar. iucr.orgiucr.org

In the case of 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole, the nitro group is nearly perpendicular to the plane of the carbazole ring to which it is attached, with a dihedral angle of 83.10(25)°. csuohio.edu The N-ethyl substituents are also found to be almost perpendicular to the planes of their respective carbazole ring systems. csuohio.edu The crystal packing in such nitrocarbazole derivatives is often stabilized by C-H···O and π-π stacking interactions. csuohio.edu

Based on these findings, it can be inferred that in the solid state, this compound would likely exhibit a planar carbazole core with the ethyl and nitro groups oriented out of this plane. The crystal packing would be influenced by intermolecular hydrogen bonds and π-π stacking, which are common for this class of compounds.

Table 3 presents selected crystallographic data for a related nitrocarbazole derivative to provide a reference for the expected structural parameters.

| Parameter | Value for 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole | Reference |

|---|---|---|

| Crystal System | - | csuohio.edu |

| Space Group | - | csuohio.edu |

| Dihedral Angle (Carbazole-NO2) | 83.10 (25)° | csuohio.edu |

| Dihedral Angle (Carbazole-N-ethyl) | ~87-88° | csuohio.edu |

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on This compound are not present in the public domain. As a result, the specific data required to populate the requested article sections—including Density Functional Theory (DFT) calculations of frontier molecular orbitals and reactivity descriptors, Time-Dependent DFT (TD-DFT) for excited states, and theoretical studies on atmospheric degradation—could not be located for this exact compound.

The strict requirement to focus solely on "this compound" and to exclude information on related or analogous compounds prevents the generation of an article that would meet the specified outline and content demands. While general principles of computational chemistry and the behavior of related nitro-carbazole structures are discussed in various studies, applying this information to the target molecule without specific research would be speculative and violate the instructions provided.

Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy at this time.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Theoretical Studies of Reaction Mechanisms and Kinetics

Thermochemical Parameters of Reaction Intermediates and Transition States

For a molecule like 5-Ethyl-2-nitro-9h-carbazole, computational analysis would likely focus on reactions such as electrophilic or nucleophilic substitution, where the nitro and ethyl groups would significantly influence the stability of intermediates and the energy barriers of transition states. The presence of the electron-withdrawing nitro group is expected to impact the electron density distribution across the carbazole (B46965) ring system, thereby affecting its reactivity.

Elucidation of Structure-Property Relationships through Computational Modeling

Computational modeling is a cornerstone for establishing relationships between the molecular structure of a compound and its macroscopic properties. In the case of carbazole derivatives, the nature and position of substituents on the carbazole core are known to be critical for their biological and electronic properties.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, often complemented by molecular docking, can provide insights into how these structural features correlate with biological activity or other properties. researchgate.net For this compound, such models would analyze descriptors related to its electronic structure (e.g., HOMO-LUMO gap, Mulliken charges) and steric properties to predict its behavior.

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing for the exploration of conformational landscapes and intermolecular interactions over time. mdpi.com For a molecule like this compound, MD simulations could be used to study the rotational freedom of the ethyl group and the potential for intramolecular hydrogen bonding.

These simulations are performed by solving equations of motion for the atoms in the system, often using force fields like CHARMM. ajchem-a.com The resulting trajectories provide a wealth of information on the flexibility of the molecule and how it might interact with other molecules, such as solvent molecules or biological receptors. Understanding these interactions is crucial for predicting the compound's solubility, crystal packing, and binding affinity to target proteins. ajchem-a.com While specific MD simulation data for this compound is not available, the general methodology is well-established for studying similar organic molecules. mdpi.comajchem-a.com

Advanced Materials Science Applications of 5 Ethyl 2 Nitro 9h Carbazole Derivatives

Organic Optoelectronic Devices

Research into carbazole (B46965) derivatives is prominent in the development of organic optoelectronic devices, where they are often employed for their charge-transporting and light-emitting characteristics.

Organic Light-Emitting Diodes (OLEDs): Design as Emitter and Host Materials

Carbazole derivatives are widely investigated as both emitter and host materials in OLEDs. Their high triplet energy and good thermal stability are key attributes. The introduction of various substituents onto the carbazole scaffold allows for the tuning of emission colors and charge-transporting properties. For instance, attaching electron-donating and electron-accepting moieties can lead to the development of efficient thermally activated delayed fluorescence (TADF) emitters. However, no specific studies detailing the synthesis or performance of 5-Ethyl-2-nitro-9H-carbazole derivatives in OLED applications have been identified.

Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs): Role as Hole Transporting Materials and Sensitizers

In the realm of solar energy, carbazole-based materials are frequently used as hole-transporting materials (HTMs) in OPVs and as donors in sensitizing dyes for DSSCs. Their ability to form stable amorphous films and their suitable energy levels for efficient hole extraction are critical. While numerous carbazole derivatives have been synthesized and tested in these roles, there is no available data on the performance of this compound in these devices.

Perovskite Solar Cells (PSCs): Application as Hole Transport Layers (HTLs)

The development of efficient and stable hole transport layers is a key area of research in perovskite solar cells. Carbazole-based HTLs have shown great promise in enhancing the power conversion efficiency and long-term stability of PSCs. Research has explored various carbazole isomers and derivatives to optimize their energy levels and charge mobility. osti.govrsc.org Despite this, specific research on the application of this compound as an HTL in perovskite solar cells has not been reported in the available literature.

Functional Polymers and Conjugated Systems

The polymerization of carbazole monomers is a well-established method for creating conductive and electroactive polymers with a wide range of applications.

Electrochemical Polymerization of Carbazole Monomers

Electrochemical polymerization is a common technique used to create thin, uniform films of polycarbazoles directly onto an electrode surface. This method allows for precise control over the film thickness and morphology. The electrochemical behavior of carbazole monomers is highly dependent on the nature and position of substituents on the carbazole ring. While the electropolymerization of many carbazole derivatives has been studied, there are no specific reports on the electrochemical polymerization of this compound.

Synthesis and Characterization of Polycarbazole Films and Copolymers for Conductive Applications

Polycarbazole films and copolymers are investigated for their conductivity, electrochromic properties, and potential use in various electronic devices. The properties of these polymers are directly related to the structure of the monomeric units. Studies on copolymers of carbazole with other heterocyclic compounds have been conducted to tune the resulting polymer's properties. nih.gov However, the synthesis and characterization of conductive polymers derived specifically from this compound have not been documented.

Electrochromic Materials and Device Performance

There is a substantial body of research on polycarbazole-based electrochromic materials. These polymers are known for their favorable electrochromic properties, including high contrast ratios, fast switching times, and good stability. The introduction of various substituents onto the carbazole ring is a common strategy to tune these properties. For instance, polymers based on N-phenyl-3,6-bis(N-carbazolyl)carbazoles with nitro groups have been synthesized and show reversible electrochemical oxidation with distinct color changes. lmaleidykla.lt However, specific studies detailing the synthesis of poly(this compound) and its performance in electrochromic devices, including data on switching speeds, coloration efficiency, and long-term stability, were not identified in the available literature.

Chemical Sensor Development

Carbazole derivatives are widely explored as fluorescent chemosensors due to their strong fluorescence and the potential for modification to include specific recognition sites.

Fluorescent Chemosensors for Specific Ion Detection (e.g., Metal Cations, Anions)

The carbazole framework is a popular choice for designing fluorescent sensors for various ions. iucr.org The general principle involves the interaction of the target ion with a receptor unit attached to the carbazole fluorophore, leading to a change in the fluorescence signal, often through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). iucr.org While numerous carbazole-based sensors have been developed for ions such as Cu2+, Fe3+, and various anions, no specific research was found that employs this compound for this purpose. csuohio.edusigmaaldrich.com The electron-withdrawing nature of the nitro group in conjunction with the ethyl group could theoretically influence the photophysical and binding properties, but experimental data is lacking.

Sensing Mechanisms for Nitroaromatic Compounds via Photoinduced Electron Transfer

Fluorescence quenching through photoinduced electron transfer is a common mechanism for detecting electron-deficient molecules like nitroaromatic compounds. cymitquimica.com Conjugated polymers are often used as the fluorescent donors. While carbazole-based polymers have been investigated in this context, there are no specific reports on the use of this compound as a sensor for other nitroaromatic compounds. The presence of a nitro group on the sensor molecule itself would significantly alter its electronic properties, and its specific interactions and PET efficiency with other nitroaromatics would require dedicated investigation.

pH-Sensitive Fluorescent Probes and Their Optical Response

Data Storage and Information Processing Applications

Photorefractive and Photoconductive Media

Carbazole-containing polymers have been a cornerstone in the development of photorefractive materials for holographic data storage and other optical processing applications. The photoconductivity of the carbazole moiety is a key property in these materials. However, research in this area has focused on other derivatives, and no studies were found that specifically investigate the photorefractive or photoconductive properties of this compound or its polymers.

Materials for Holographic and E-Beam Recording

The unique electronic and optical properties of carbazole-based materials have made them attractive candidates for applications in data storage and lithography. The carbazole moiety, with its electron-donating characteristics, can be functionalized to create polymers with photorefractive and photoconductive properties, which are essential for holographic recording. These polymers typically require a combination of a photoconducting component and a non-linear optical chromophore.

While various carbazole derivatives have been explored for these applications, specific research detailing the use of this compound in holographic and e-beam recording materials is not extensively documented in publicly available scientific literature. For instance, research has been conducted on photorefractive polymers synthesized from other carbazole derivatives, such as 3-amino-9-ethyl carbazole. indexcopernicus.com These studies demonstrate that the carbazole backbone provides good thermal, mechanical, and photochemical stability to the resulting polymers. indexcopernicus.com The general principle involves creating a charge-transfer complex, often with a sensitizer (B1316253) like 2,4,7-trinitro-9-fluorenone (TNF), to achieve the desired photorefractive effect. indexcopernicus.com

Electron beam lithography (EBL) is a high-resolution patterning technique that relies on specialized resist materials that undergo chemical changes upon exposure to an electron beam. hzdr.de These resists are typically organic or inorganic polymers. While carbazole-containing polymers have been investigated in various optoelectronic applications, specific formulations of e-beam resists based on this compound are not prominently featured in the existing body of research.

Adsorption and Separation Technologies

The field of adsorption and separation has seen the emergence of novel porous materials for applications such as gas capture and storage. Microporous organic polymers (MOPs) and metal-organic polyhedra (MOPs) are at the forefront of this research due to their high surface area, tunable porosity, and chemical stability.

Carbazole-based monomers are of significant interest for the synthesis of MOPs for carbon dioxide capture. rsc.org The nitrogen atom in the carbazole ring and the potential for creating highly conjugated, rigid porous structures contribute to their affinity for CO2 molecules. Research has shown that hypercrosslinked microporous organic polymers derived from carbazole can exhibit high surface areas and significant CO2 uptake capacities. rsc.org For example, a polymer network synthesized from a dendritic carbazole building block demonstrated a Brunauer–Emmet–Teller (BET) specific surface area of 1845 m²/g and a CO2 uptake of 4.63 mmol/g at 1.13 bar and 273 K. rsc.org

Environmental Fate and Degradation Mechanisms of Nitrocarbazole Compounds

Biotransformation Pathways and Microbial Degradation

The biodegradation of nitroaromatic compounds is a key process in their removal from contaminated environments. magtech.com.cn Microorganisms have evolved diverse strategies to utilize these compounds as sources of carbon, nitrogen, and energy. asm.org The degradation of a substituted nitrocarbazole likely involves initial attacks on the aromatic ring system or the nitro group.

The initial steps in the microbial degradation of aromatic compounds, including carbazole (B46965) and nitroaromatics, are often catalyzed by oxygenase enzymes. These enzymes introduce oxygen atoms into the aromatic ring, destabilizing it and facilitating subsequent cleavage.

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate. In the degradation of carbazole, a key initial enzyme is carbazole 1,9a-dioxygenase (CARDO) . oup.comresearchgate.net This is a three-component enzyme that catalyzes the angular dioxygenation of carbazole at the 1 and 9a positions. oup.comresearchgate.net Dioxygenases are also involved in the degradation of various nitroaromatic compounds by inserting two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group. nih.gov

Monooxygenases: These enzymes insert a single oxygen atom into the substrate. Monooxygenases can eliminate the nitro group from nitrophenols. nih.gov In the degradation of 2,4,6-trinitrotoluene (B92697) (TNT), monooxygenases are believed to be involved in the oxidation of intermediate metabolites. mdpi.com The mixed-function oxidase system, which includes oxygenases, participates in the biotransformation of various nitroaromatic compounds. researchgate.net

The degradation of 5-Ethyl-2-nitro-9h-carbazole would likely be initiated by a similar suite of enzymes, attacking either the ethylated or the nitrated ring.

The breakdown of carbazole and nitroaromatic compounds proceeds through a series of metabolic intermediates. While the specific pathway for this compound has not been elucidated, likely intermediates can be proposed based on known degradation pathways of related structures.

The degradation of carbazole by Pseudomonas sp. LD2 has been shown to proceed through intermediates such as anthranilic acid and catechol. acs.org The pathway initiated by carbazole 1,9a-dioxygenase leads to the formation of 2′-aminobiphenyl-2,3-diol, which is then further metabolized to anthranilic acid. researchgate.net

For nitroaromatic compounds, two primary initial pathways exist: reduction of the nitro group or oxidative removal of the nitro group.

Reductive Pathway: The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino groups. nih.govnih.gov For example, the biotransformation of o-nitroaniline and m-nitrotoluene can result in their corresponding amines. researchgate.net

Oxidative Pathway: The nitro group is removed as nitrite (B80452). For instance, the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. SPG proceeds via oxidative removal of the nitrite ion. nih.gov

The degradation of TNT can produce intermediates like 2,6-dinitro-4-nitrosotoluene and 4-amino-2,6-dinitrotoluene. researchgate.net

Interactive Table: Potential Metabolic Intermediates in Nitrocarbazole Degradation

| Precursor Compound | Degradation Pathway | Key Intermediates | Final Products (if known) |

| Carbazole | Angular Dioxygenation | 2′-aminobiphenyl-2,3-diol, 2-hydroxy-6-oxo-6-(2′-aminophenyl)-hexa-2,4-dienoic acid | Anthranilic acid |

| Nitrobenzene | Reductive | Nitrosobenzene, Phenylhydroxylamine, Aniline | - |

| 2-Nitrobenzoate | Oxidative | Catechol | Central metabolites |

| 2,4,6-Trinitrotoluene | Reductive/Oxidative | 4-Amino-2,6-dinitrotoluene, 2,4-Diamino-6-nitrotoluene | Mineralization |

A variety of microorganisms capable of degrading carbazole have been isolated from different environments, including soil and marine ecosystems. nii.ac.jpoup.comnih.gov These microorganisms are key to the natural attenuation of carbazole and related compounds.

Several bacterial genera have been identified with carbazole-degrading capabilities. These include Pseudomonas, Sphingomonas, Burkholderia, Xanthomonas, and Nocardioides. oup.comnih.gov For example, Pseudomonas resinovorans CA10 and Sphingomonas sp. strain KA1 are well-studied carbazole degraders. oup.com Tropical bacterial strains have also demonstrated the ability to degrade carbazole in soil microcosms. nih.gov More recently, novel carbazole-degrading bacteria have been isolated from marine environments, indicating a wide distribution of this metabolic capability. oup.com Strains have also been isolated from cold environments like Antarctica, suggesting that bioremediation could be possible in a range of climates. nii.ac.jp

Interactive Table: Examples of Carbazole-Degrading Microorganisms

| Microorganism | Environment of Isolation | Key Degradative Features | Reference |

| Pseudomonas sp. LD2 | Creosote-contaminated soil | Utilizes carbazole as sole source of C, N, and energy | acs.org |

| Pseudomonas resinovorans CA10 | - | Harbors car genes for carbazole degradation | oup.com |

| Sphingomonas sp. KA1 | - | Contains plasmid pCAR3 with car gene cluster | researchgate.net |

| Arthrobacter sp. YC-RL1 | - | Degrades a range of aromatic compounds | frontiersin.org |

| Erythrobacter, Hyphomonas, etc. | Marine seawater | Novel carbazole-degrading strains | oup.com |

| Strains BS1, BS6, etc. | Antarctic soil | Capable of degradation at low temperatures | nii.ac.jp |

Abiotic Degradation Processes

In addition to microbial action, abiotic processes contribute to the transformation of nitrocarbazole compounds in the environment. Photolysis and reactions with atmospheric oxidants are particularly important.

Photolysis, or degradation by light, can be a significant fate process for carbazole in aquatic environments and on soil surfaces. nih.gov The estimated half-life of carbazole due to photolysis in various aquatic systems can be as short as a few hours. nih.gov However, adsorption to sediment or soil organic matter can limit the availability of the compound for photolysis. nih.gov For nitrosamines, photolytic degradation has been shown to be an efficient destruction method, converting them to parent amines and nitrogen gas. nih.gov It is plausible that the nitro group on a carbazole ring would also be susceptible to photochemical transformation.

Once in the atmosphere, vapor-phase carbazole is expected to be rapidly degraded by photochemically produced hydroxyl radicals (OH•), with an estimated half-life of about 3 hours. nih.gov Hydroxyl radicals are highly reactive and are considered the "detergent" of the troposphere, initiating the oxidation of most organic compounds. scoilnet.iecopernicus.org

Ozone (O₃) is another important atmospheric oxidant. While ozone is more selective than the hydroxyl radical, it can react with certain organic molecules, particularly those with electron-rich centers. nih.gov The reaction of ozone with phenolic compounds, which can be intermediates in the degradation of more complex aromatics, leads to ring cleavage and the formation of carboxylic acids. nih.gov The presence of electron-donating groups, such as the methoxy (B1213986) groups in syringaldehyde (B56468) and vanillin, enhances their reactivity with ozone and hydroxyl radicals. researchgate.net Conversely, the electron-withdrawing nature of the nitro group in this compound would likely decrease the reactivity of the nitrated ring towards ozone, but the other ring may still be susceptible to attack.

Environmental Persistence and Potential Remediation Strategies

Given the absence of specific data for this compound, any discussion on its environmental persistence and potential remediation strategies must be extrapolated from the general knowledge of related compounds. This approach, however, is inherently limited and may not accurately reflect the specific behavior of this compound.

Environmental Persistence:

The persistence of a chemical in the environment is often characterized by its half-life in various environmental compartments such as soil, water, and air. For this compound, no such data is available. It is plausible to assume that its persistence would be influenced by factors similar to other nitroaromatic compounds, including:

Soil Type: Organic matter content, pH, and microbial population of the soil could significantly impact its degradation rate.

Water Conditions: Factors such as pH, temperature, presence of co-contaminants, and microbial activity would play a role in its persistence in aquatic environments.

Sunlight Exposure: The potential for photodegradation would depend on its light absorption properties and the intensity of solar radiation.

Without empirical data, it is impossible to create a data table detailing the environmental persistence of this compound.

Potential Remediation Strategies:

Remediation strategies for sites contaminated with nitroaromatic compounds generally fall into three categories: physical, chemical, and biological. While these approaches could theoretically be applied to this compound contamination, their effectiveness would need to be experimentally verified.

| Remediation Approach | Potential Strategies for Nitroaromatic Compounds | Applicability to this compound |

| Physical | Adsorption onto activated carbon, Soil washing, Incineration | Likely applicable, but efficiency and byproducts are unknown. |

| Chemical | Advanced oxidation processes (e.g., Fenton reaction), Reduction by zero-valent iron | Potentially effective, but reaction kinetics and products need investigation. |

| Biological | Bioremediation: Use of bacteria and fungi to degrade the compound.Phytoremediation: Use of plants to take up and degrade the compound. | Highly dependent on identifying microorganisms or plants capable of degrading this specific compound. No such organisms have been reported. |

Future Research Directions and Concluding Outlook in 5 Ethyl 2 Nitro 9h Carbazole Chemistry

Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Regioselectivity

The synthesis of functionalized carbazoles, including 5-Ethyl-2-nitro-9H-carbazole, often involves multi-step procedures. A key area for future research lies in the development of more efficient and sustainable synthetic routes. Central to this endeavor is the concept of atom economy , which seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. researchgate.netrsc.org Future methodologies should aim for high atom economy through the design of addition reactions and catalytic processes that avoid the use of stoichiometric reagents. researchgate.net

Furthermore, achieving precise control over the position of functional groups on the carbazole (B46965) core, known as regioselectivity , is crucial for fine-tuning the molecule's properties. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of carbazole derivatives. chim.it Future research could focus on developing novel catalytic systems that enable the selective introduction of various functional groups at specific positions of the this compound scaffold. This would allow for the systematic exploration of structure-property relationships and the creation of a diverse library of derivatives with tailored functionalities.

| Synthetic Goal | Key Strategy | Desired Outcome |

| Enhanced Atom Economy | Catalytic Addition Reactions | Reduced waste, increased efficiency |

| High Regioselectivity | Site-Selective C-H Functionalization | Precise control over molecular structure |

| Process Simplification | One-Pot or Tandem Reactions | Fewer purification steps, reduced cost |

Integration of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The optimization of synthetic protocols for carbazole derivatives can be significantly accelerated by a deeper understanding of reaction mechanisms and kinetics. The integration of advanced spectroscopic techniques for in-situ reaction monitoring presents a powerful approach to achieve this. Techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on the consumption of reactants and the formation of products and intermediates. nih.gov

Future research should focus on applying these techniques to the synthesis of this compound and its analogs. This would enable the rapid identification of optimal reaction conditions, the detection of transient intermediates, and the elucidation of reaction pathways. The insights gained from in-situ monitoring can guide the rational design of more efficient and robust synthetic procedures.

Rational Design of Carbazole Derivatives through Computational-Experimental Feedback Loops

The synergy between computational modeling and experimental synthesis offers a powerful paradigm for the accelerated discovery of new materials. Computational-experimental feedback loops involve using theoretical calculations to predict the properties of novel carbazole derivatives, synthesizing the most promising candidates, and then using the experimental data to refine the computational models.

Quantum-chemical calculations, such as density functional theory (DFT), can be employed to predict key electronic and optical properties, including highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, absorption and emission spectra, and charge transport characteristics. nih.govepstem.net This predictive capability allows for the in silico screening of a large number of potential structures, prioritizing those with the most desirable properties for synthesis. Future efforts in this area will likely involve the development of more accurate and efficient computational methods and their seamless integration with automated synthesis platforms. nih.gov

Exploration of Emerging Optoelectronic and Sensing Platforms with Tunable Properties

Carbazole derivatives are well-known for their promising photophysical and electrochemical properties, making them attractive candidates for a range of optoelectronic applications. ontosight.ai The specific substitution pattern of this compound, with its electron-donating ethyl group and electron-withdrawing nitro group, suggests potential for intramolecular charge transfer (ICT) characteristics, which are highly desirable for applications in organic light-emitting diodes (OLEDs) and nonlinear optics. nih.gov

Future research should focus on systematically tuning the optoelectronic properties of this compound derivatives by modifying the substituents on the carbazole core. This could lead to the development of novel materials for:

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials can function as hosts for phosphorescent emitters or as the light-emitting materials themselves. acs.orgrsc.orggoogle.com The development of new derivatives could lead to more efficient and stable blue, green, and red emitters.

Organic Photovoltaics (OPVs): The tunable energy levels of carbazole derivatives make them suitable as donor or acceptor materials in organic solar cells. epstem.net

Fluorescent Sensors: The sensitivity of the fluorescence of carbazole derivatives to their local environment can be exploited for the development of chemical sensors for ions and neutral molecules. nih.govmdpi.com

| Application | Key Property to Optimize | Research Focus |

| OLEDs | High quantum yield, color purity, stability | Synthesis of new emitters and host materials |

| OPVs | Broad absorption, appropriate energy levels | Design of novel donor and acceptor molecules |

| Sensors | High sensitivity and selectivity | Development of fluorescent probes with specific binding sites |

Investigation of Long-Term Stability and Performance of Carbazole-Based Materials in Diverse Applications

For the successful commercialization of any new material, its long-term stability and performance under operational conditions are of paramount importance. While carbazole derivatives are generally known for their good thermal stability, a comprehensive understanding of their photochemical and electrochemical stability is crucial. rsc.orgnih.gov

Future research should involve rigorous testing of the long-term stability of materials based on this compound in various device architectures and environments. This includes studying their degradation mechanisms under prolonged exposure to light, heat, and electrical stress. acs.org For instance, in applications like lubricating oil additives, the thermal and oxidative stability of carbazole derivatives is a key performance indicator. nih.gov The insights gained from these studies will be invaluable for designing more robust and durable materials for real-world applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.